(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol
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Overview
Description
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol is a chiral compound that features a quinoline core substituted with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the quinoline core.
Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Pyrrolidin-2-yl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to (S)-6-(Pyrrolidin-2-yl)quinolin-7-ol but without the pyrrolidine ring.
Pyrrolidine: A simple cyclic amine that forms part of the structure of this compound.
Chiral Amines: Compounds with a chiral center similar to the pyrrolidine ring in this compound.
Uniqueness
This compound is unique due to the combination of the quinoline core and the chiral pyrrolidine ring, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]quinolin-7-ol |
InChI |
InChI=1S/C13H14N2O/c16-13-8-12-9(3-1-5-15-12)7-10(13)11-4-2-6-14-11/h1,3,5,7-8,11,14,16H,2,4,6H2/t11-/m0/s1 |
InChI Key |
CUPGRUZDWFUHJA-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=C3C(=C2)C=CC=N3)O |
Origin of Product |
United States |
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